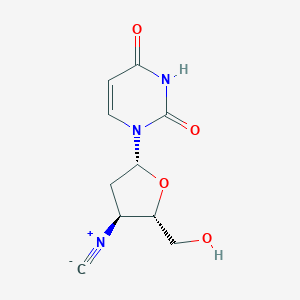
3'-Isocyano-2',3'-dideoxyuridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3'-Isocyano-2',3'-dideoxyuridine, also known as this compound, is a useful research compound. Its molecular formula is C10H11N3O4 and its molecular weight is 237.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Nucleosides - Deoxyribonucleosides - Dideoxynucleosides - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis of 3'-Isocyano-2',3'-dideoxyuridine
The synthesis of this compound typically involves the modification of standard nucleoside synthesis techniques. The compound can be derived from 2',3'-anhydronucleosides through a series of chemical transformations, including the introduction of isocyanide groups. The synthetic pathway generally includes:
- Formation of Isocyanides : Starting from nucleosides, isocyanides are introduced via reactions with appropriate reagents under controlled conditions.
- Purification : The resulting compounds are purified using chromatographic techniques to achieve high purity levels necessary for biological testing.
Antiviral Properties
Research has shown that this compound exhibits varying degrees of antiviral activity, particularly against HIV. However, studies indicate that at non-cytotoxic concentrations, this compound does not display significant anti-HIV activity compared to other nucleoside analogs. For instance, a study found that while it was less toxic than its thymidine counterpart, it did not effectively inhibit HIV replication in vitro .
Inhibition Studies
In vitro studies have demonstrated that this compound acts as a mixed-type inhibitor of deoxythymidine kinase in MT-4 cells, suggesting potential applications in cancer treatment where modulation of nucleoside metabolism is beneficial .
Nucleoside Analog Research
The unique structure of IDU allows it to serve as a valuable tool in the development of nucleoside analogs for therapeutic purposes. Its incorporation into oligonucleotides can enhance the stability and efficacy of antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), making it useful in gene therapy and RNA interference technologies .
- Study on Antiviral Efficacy : A comparative study evaluated the antiviral efficacy of various nucleoside analogs, including IDU. Results indicated limited effectiveness against HIV but highlighted the need for further exploration into structural modifications to enhance activity .
- Nucleoside Transport Inhibition : Another study investigated the role of nucleoside transport inhibitors alongside IDU derivatives, revealing insights into how these modifications could enhance therapeutic outcomes by improving cellular uptake and retention .
Propiedades
Número CAS |
124288-72-8 |
|---|---|
Fórmula molecular |
C10H11N3O4 |
Peso molecular |
237.21 g/mol |
Nombre IUPAC |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-isocyanooxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H11N3O4/c1-11-6-4-9(17-7(6)5-14)13-3-2-8(15)12-10(13)16/h2-3,6-7,9,14H,4-5H2,(H,12,15,16)/t6-,7+,9+/m0/s1 |
Clave InChI |
KEPYLRFTUFPYBU-LKEWCRSYSA-N |
SMILES |
[C-]#[N+]C1CC(OC1CO)N2C=CC(=O)NC2=O |
SMILES isomérico |
[C-]#[N+][C@H]1C[C@@H](O[C@@H]1CO)N2C=CC(=O)NC2=O |
SMILES canónico |
[C-]#[N+]C1CC(OC1CO)N2C=CC(=O)NC2=O |
Key on ui other cas no. |
124288-72-8 |
Sinónimos |
3'-isocyano-2',3'-dideoxyuridine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















